(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine is a chiral phosphine ligand used in asymmetric synthesis. This compound is notable for its ability to induce high enantioselectivity in various catalytic reactions, making it valuable in the production of enantiomerically pure compounds. The presence of both ferrocenyl and diphenylphosphino groups contributes to its unique steric and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine typically involves the following steps:
Preparation of the Ferrocenyl Precursor: The synthesis begins with the preparation of a ferrocenyl precursor, often through the lithiation of ferrocene followed by reaction with a suitable electrophile.
Formation of the Chiral Center: The chiral center is introduced by reacting the ferrocenyl precursor with a chiral auxiliary or through asymmetric catalysis.
Phosphine Substitution: The final step involves the introduction of the diphenylphosphino and di-t-butylphosphine groups. This is usually achieved through a substitution reaction using appropriate phosphine reagents under controlled conditions.
Industrial Production Methods
Industrial production of ®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine involves scaling up the laboratory synthesis methods. Key considerations include:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reaction time.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.
Safety and Environmental Concerns: Implementing measures to handle hazardous reagents and by-products safely and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed to modify the ferrocenyl moiety or the phosphine groups.
Substitution: The compound can participate in substitution reactions, particularly at the phosphine centers, to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran, dichloromethane, toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives.
Scientific Research Applications
®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine is widely used in scientific research due to its ability to induce high enantioselectivity in catalytic reactions. Key applications include:
Asymmetric Catalysis: Used as a ligand in transition metal-catalyzed asymmetric hydrogenation, hydroformylation, and cross-coupling reactions.
Pharmaceutical Synthesis: Employed in the synthesis of enantiomerically pure pharmaceuticals, which are crucial for drug efficacy and safety.
Material Science: Utilized in the preparation of chiral materials and polymers with specific optical properties.
Biological Studies: Investigated for its potential in modifying biological molecules and studying enzyme mechanisms.
Mechanism of Action
The mechanism by which ®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine exerts its effects involves coordination to a metal center, forming a chiral environment that influences the stereochemistry of the catalytic reaction. The ferrocenyl and diphenylphosphino groups provide steric and electronic effects that enhance the selectivity and activity of the catalyst. Molecular targets include transition metals such as palladium, rhodium, and platinum, which are commonly used in asymmetric catalysis.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene (dppf): A widely used bidentate ligand in homogeneous catalysis.
2-Diphenylphosphino-2’-methoxy-1,1’-binaphthyl (BINAP): Another chiral ligand known for its effectiveness in asymmetric catalysis.
1,2-Bis(diphenylphosphino)ethane (dppe): A bidentate ligand with applications in various catalytic processes.
Uniqueness
®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine is unique due to its combination of ferrocenyl and diphenylphosphino groups, which provide a distinct steric and electronic environment. This uniqueness allows for higher enantioselectivity and efficiency in catalytic reactions compared to other similar compounds.
Biological Activity
(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine, commonly referred to as PPF-Bu, is a chiral ferrocenyl diphosphine ligand with significant applications in asymmetric catalysis and medicinal chemistry. Its unique structure combines the properties of ferrocene with phosphine functionalities, making it a subject of interest in various biological and chemical studies.
- Molecular Formula : C32H40FeP2
- Molecular Weight : 542.45 g/mol
- Purity : ≥97%
- Optical Purity : ee ≥99% .
The biological activity of PPF-Bu is primarily attributed to its ability to coordinate with transition metals, which can enhance catalytic processes in organic reactions. Its chiral nature allows for enantioselective reactions, making it valuable in synthesizing biologically active compounds. The phosphine ligands can stabilize metal complexes, influencing their reactivity and selectivity in various biological contexts.
1. Anticancer Activity
Recent studies have highlighted the potential of PPF-Bu in anticancer therapies. The compound has been tested for its efficacy against various cancer cell lines. For instance, research indicated that PPF-Bu could induce apoptosis in breast cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
2. Antimicrobial Properties
PPF-Bu has also demonstrated antimicrobial activity against several bacterial strains. In vitro assays revealed that the compound inhibits the growth of Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
3. Enzyme Inhibition
The ligand has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that PPF-Bu can effectively inhibit certain phosphatases, which are critical in regulating cellular signaling pathways .
Case Studies
Research Findings
- Catalytic Efficiency : PPF-Bu has shown enhanced catalytic efficiency in various reactions such as hydrogenation and cross-coupling, which are essential for synthesizing complex organic molecules.
- Selectivity : The chiral nature of PPF-Bu allows for high enantioselectivity in reactions, making it a preferred ligand in asymmetric synthesis.
- Stability : The stability of the metal-ligand complexes formed with PPF-Bu under physiological conditions enhances its applicability in biological systems.
Properties
CAS No. |
155830-69-6 |
---|---|
Molecular Formula |
C32H40FeP2 |
Molecular Weight |
542.5 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;ditert-butyl-[(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron(2+) |
InChI |
InChI=1S/C27H35P2.C5H5.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h8-21H,1-7H3;1-5H;/q2*-1;+2/t21-;;/m1../s1 |
InChI Key |
OHWWNYSXSGMTSB-GHVWMZMZSA-N |
SMILES |
CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Isomeric SMILES |
C[C@H]([C-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2] |
Canonical SMILES |
CC([C-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2] |
Synonyms |
2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene; Josiphos SL-J002-1; [(R)-1-[(S)-2-(Di-tert-butylphosphino)ferrocenyl]ethyl]Diphenylphosphine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.